Cas no 1008965-15-8 (2-(2,5-dimethylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid)
1008965-15-8 structure
Product Name:2-(2,5-dimethylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid
CAS-Nr.:1008965-15-8
MF:C13H19NO4S2
MW:317.424261331558
MDL:MFCD05148153
CID:1126523
PubChem ID:3157165
Update Time:2025-04-20
2-(2,5-dimethylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- N-[(2,5-Dimethylphenyl)sulfonyl]methionine
- N-(2,5-Dimethylphenylsulfonyl)-S-methyl-DL-homocysteine
- ((2,5-Dimethylphenyl)sulfonyl)methionine
- N-(2,5-DiMethylphenylsulfonyl)-S-MethylhoMocysteine, 96%
- N-(2,5-DiMethylphenylsulfonyl)-S-Methyl-DL-hoMocysteine, 96%
- 2-(2,5-dimethylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid
- EN300-10301
- AS-70270
- SR-01000320271-1
- Z45637292
- CS-0076729
- AKOS017264082
- E81004
- N-(2,5-DiMethylphenylsulfonyl)-S-MethylhoMocysteine
- 1008965-15-8
- SR-01000320271
- 2-[(2,5-dimethylphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid
- CHEMBL5308328
- 2-([(2,5-Dimethylphenyl)sulfonyl]amino)-4-(methylthio)butanoic acid
- F9995-0695
- AKOS000737572
- 2-(2,5-dimethylbenzenesulfonamido)-4-(methylsulfanyl)butanoicacid
- VU0549407-1
- 2-{[(2,5-dimethylphenyl)sulfonyl]amino}-4-(methylthio)butanoic acid
- n-[(2,5-dimethylphenyl)sulfonyl](methyl)homocysteine
-
- MDL: MFCD05148153
- Inchi: 1S/C13H19NO4S2/c1-9-4-5-10(2)12(8-9)20(17,18)14-11(13(15)16)6-7-19-3/h4-5,8,11,14H,6-7H2,1-3H3,(H,15,16)
- InChI-Schlüssel: GPVBCMKVUYEXIR-UHFFFAOYSA-N
- Lächelt: S(C1C=C(C)C=CC=1C)(NC(C(=O)O)CCSC)(=O)=O
Berechnete Eigenschaften
- Genaue Masse: 317.076
- Monoisotopenmasse: 317.076
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 20
- Anzahl drehbarer Bindungen: 7
- Komplexität: 419
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 117A^2
- XLogP3: 2.3
Experimentelle Eigenschaften
- Dichte: 1.282±0.06 g/cm3(Predicted)
- Schmelzpunkt: 87-88℃
- Siedepunkt: 531.1±60.0 °C(Predicted)
- PSA: 117.15000
- LogP: 3.25970
2-(2,5-dimethylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TRC | B416768-25mg |
((2,5-Dimethylphenyl)sulfonyl)methionine |
1008965-15-8 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B416768-50mg |
((2,5-Dimethylphenyl)sulfonyl)methionine |
1008965-15-8 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B416768-250mg |
((2,5-Dimethylphenyl)sulfonyl)methionine |
1008965-15-8 | 250mg |
$ 185.00 | 2022-06-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-AM217-50mg |
N-(2,5-Dimethylphenylsulfonyl)-S-methyl-DL-homocysteine |
1008965-15-8 | 96% | 50mg |
¥199.0 | 2022-02-28 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H34135-1g |
N-(2,5-Dimethylphenylsulfonyl)-S-methyl-DL-homocysteine, 96% |
1008965-15-8 | 96% | 1g |
¥2857.00 | 2023-03-15 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H34135-250mg |
N-(2,5-Dimethylphenylsulfonyl)-S-methyl-DL-homocysteine, 96% |
1008965-15-8 | 96% | 250mg |
¥1307.00 | 2023-03-15 | |
| Enamine | EN300-10301-0.05g |
2-(2,5-dimethylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid |
1008965-15-8 | 95% | 0.05g |
$75.0 | 2023-10-28 | |
| Enamine | EN300-10301-0.1g |
2-(2,5-dimethylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid |
1008965-15-8 | 95% | 0.1g |
$110.0 | 2023-10-28 | |
| Enamine | EN300-10301-0.25g |
2-(2,5-dimethylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid |
1008965-15-8 | 95% | 0.25g |
$157.0 | 2023-10-28 | |
| Enamine | EN300-10301-0.5g |
2-(2,5-dimethylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid |
1008965-15-8 | 95% | 0.5g |
$249.0 | 2023-10-28 |
2-(2,5-dimethylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid Verwandte Literatur
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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